Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Molecular Weight Versus the Des-Methyl Analog
The 2-methyl substituent on the target compound contributes a quantifiable increase in lipophilicity compared to the des-methyl analog 8-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 106921-54-4). PubChem-computed XLogP3 values are 0.5 for the target versus 0.1 for the des-methyl comparator, a five-fold difference on the log scale [1]. Molecular weight is correspondingly higher (164.16 vs. 150.14 g/mol), while topological polar surface area remains identical at 52.3 Ų. Both compounds possess zero hydrogen bond donors and four hydrogen bond acceptors [2]. The enhanced lipophilicity of the target may confer improved passive membrane permeability relative to the des-methyl analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 0.5; MW = 164.16 g/mol; TPSA = 52.3 Ų; HBD = 0; HBA = 4 |
| Comparator Or Baseline | 8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 106921-54-4): XLogP3 = 0.1; MW = 150.14 g/mol; TPSA = 52.3 Ų; HBD = 0; HBA = 4 |
| Quantified Difference | ΔXLogP3 = +0.4; ΔMW = +14.02 g/mol; TPSA identical; HBD/HBA profiles identical |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.8.18); both compounds evaluated under equivalent computational protocols |
Why This Matters
The 0.4 log unit increase in XLogP3, while maintaining identical hydrogen-bonding capacity, may provide a measurable permeability advantage for cell-based assays without sacrificing aqueous solubility, a key selection criterion when choosing among structurally similar building blocks.
- [1] PubChem CID 357166. 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine. Computed properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/106921-55-5 View Source
- [2] PubChem CID 13721407. 8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine. Computed properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/106921-54-4 View Source
